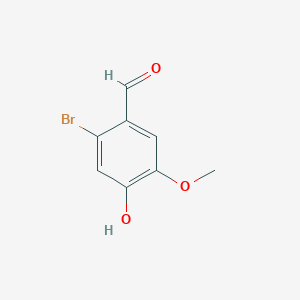

6-Bromovanillin

Description

The exact mass of the compound 2-Bromo-4-hydroxy-5-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNRNBGSHCWQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209441 | |

| Record name | Vanillin, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60632-40-8 | |

| Record name | Vanillin, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060632408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillin, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromovanillin: A Technical Guide for Researchers

CAS Number: 60632-40-8 Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol

This technical guide provides an in-depth overview of 6-Bromovanillin, a brominated derivative of vanillin (B372448), for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, safety information, and details its biological activities, including its potential as an anticancer agent.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 60632-40-8 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₃ | [1][2][3][4] |

| Molecular Weight | 231.04 g/mol | [2] |

| Melting Point | 178 °C | ChemicalBook |

| Boiling Point | 326.2±37.0 °C (Predicted) | ChemicalBook |

| Density | 1.653±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 6.83±0.23 (Predicted) | [1] |

| Solubility | Chloroform, DCM, Ethyl Acetate (B1210297) | ChemicalBook |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of vanillin acetate. The following protocol is adapted from cited literature.

Experimental Protocol: Synthesis from Vanillin Acetate

-

Reaction Setup: To a solution of potassium bromide (10.3 g) in water (120 mL), add 4-formyl-2-methoxyphenyl (B587787) acetate (vanillin acetate, 5.00 g) and bromine (1.42 mL).

-

Bromination: Stir the mixture at room temperature for 8 hours.

-

Isolation of Intermediate: Collect the resulting precipitate by filtration and wash it with water.

-

Hydrolysis: Add 6N hydrochloric acid (120 mL) to the solid and stir the mixture at 90 °C for 16 hours.

-

Work-up: Collect the precipitate by filtration and wash it with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Purification: Dissolve the solid in ethyl acetate and filter the solution through silica (B1680970) gel. The resulting product can be further recrystallized from an ethyl acetate/n-heptane mixture to yield this compound as a light yellow solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound from vanillin acetate.

Biological Activity and Applications

This compound has demonstrated notable biological activities, particularly in the context of cancer research. It is also utilized as a precursor in the synthesis of other pharmaceutically active compounds, such as Carbidopa, an inhibitor of aromatic amino acid decarboxylase.

Anticancer Activity in Jurkat Leukemia Cells

Research has shown that this compound, referred to as bromovanin in the study, can induce apoptosis (programmed cell death) and cause G2/M phase cell cycle arrest in human Jurkat leukemia cells.[2] This activity is linked to its ability to induce DNA double-strand breaks.[2]

The anticancer effects of this compound in Jurkat cells are associated with the inactivation of the Akt signaling pathway.[2] This occurs through the cleavage of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which subsequently leads to a decrease in the phosphorylation of Akt at Ser473.[2] The downstream substrate of Akt, GSK3β, also shows reduced phosphorylation, confirming the pathway's inactivation.[2]

This compound Induced Signaling Pathway in Jurkat Cells

Caption: Signaling pathway of this compound in Jurkat cells.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the biological activities of this compound.

This protocol is a general method for analyzing cell cycle distribution.

-

Cell Culture and Treatment: Culture Jurkat cells in an appropriate medium. Treat the cells with varying concentrations of this compound for desired time periods.

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS) and fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping.

-

Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This is a general protocol for screening antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar (B569324) plate.

-

Disk Application: Aseptically apply sterile filter paper discs impregnated with known concentrations of this compound onto the agar surface.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone corresponds to the antimicrobial activity.

This is a common method for evaluating the free radical scavenging activity of a compound.

-

Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: In a microplate or cuvette, mix the this compound solution with the DPPH solution.

-

Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Safety and Handling

This compound is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, and a lab coat, and working in a well-ventilated area or fume hood. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a versatile compound with established applications in chemical synthesis and significant potential in drug development, particularly in oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of the Akt signaling pathway makes it a compound of interest for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound.

References

- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Bromovanillin from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromovanillin from vanillin (B372448). Due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the vanillin aromatic ring, direct bromination predominantly yields the 5-bromo isomer. Therefore, a regioselective synthesis of this compound (2-bromo-4-hydroxy-5-methoxybenzaldehyde) necessitates a multi-step approach. This guide details a reliable three-step synthetic pathway involving the protection of the phenolic hydroxyl group, followed by targeted bromination and subsequent deprotection.

Synthetic Strategy Overview

The chosen synthetic route to achieve regioselective bromination at the C6 position of vanillin involves the following key stages:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of vanillin is acetylated to form vanillin acetate (B1210297). This step is crucial as the acetoxy group is a less powerful ortho-, para-director than the hydroxyl group, which, in combination with the methoxy group, facilitates bromination at the desired position.

-

Bromination of Vanillin Acetate: The protected vanillin acetate undergoes electrophilic aromatic substitution with bromine. The steric hindrance and modified electronic effects of the acetoxy and methoxy groups direct the incoming bromine atom to the position ortho to the methoxy group and meta to the aldehyde, yielding this compound acetate.

-

Deprotection (Hydrolysis): The acetyl protecting group is removed from this compound acetate via acid-catalyzed hydrolysis to yield the final product, this compound.

Experimental Protocols

Step 1: Acetylation of Vanillin to Vanillin Acetate

Objective: To protect the phenolic hydroxyl group of vanillin by converting it to an acetate ester.

Materials:

-

Vanillin

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or sodium acetate)

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve vanillin in pyridine (or a suitable solvent with a catalytic amount of sodium acetate).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude vanillin acetate.

-

Recrystallize the crude product from ethanol to yield pure vanillin acetate as a white crystalline solid.[1]

Step 2: Bromination of Vanillin Acetate to this compound Acetate

Objective: To regioselectively brominate vanillin acetate at the C6 position.

Materials:

-

Vanillin acetate (4-formyl-2-methoxyphenyl acetate)

-

Bromine

-

Potassium bromide

-

Water

Procedure:

-

Prepare an aqueous solution of potassium bromide in a reaction vessel.

-

Dissolve vanillin acetate in a suitable solvent and add it to the potassium bromide solution.

-

Slowly add bromine to the stirred mixture at room temperature.[2]

-

Continue stirring for approximately 8 hours. The reaction progress can be monitored by TLC.[2]

-

Upon completion, the precipitated product is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts. The resulting solid is crude this compound acetate.

Step 3: Hydrolysis of this compound Acetate to this compound

Objective: To deprotect the acetyl group to obtain the final product.

Materials:

-

This compound acetate

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Heptane

-

Saturated sodium bicarbonate solution

Procedure:

-

To the crude this compound acetate from the previous step, add 6N hydrochloric acid.[2]

-

Heat the mixture at 90°C with stirring for approximately 16 hours.[2]

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with saturated aqueous sodium bicarbonate solution and then with water.[2]

-

Dissolve the crude product in ethyl acetate and filter through a short plug of silica gel to remove impurities.[2]

-

The filtrate is concentrated, and the resulting solid is recrystallized from an ethyl acetate/n-heptane mixture to afford pure this compound as a light yellow solid.[2]

Data Presentation

Table 1: Physical and Chemical Properties of Reactants, Intermediates, and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 81-83 | 121-33-5 |

| Vanillin Acetate | 4-Formyl-2-methoxyphenyl acetate | C₁₀H₁₀O₄ | 194.18 | 77-79[3][4] | 881-68-5 |

| This compound | 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 178[2] | 60632-40-8 |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Acetylation of Vanillin | Acetic anhydride, Pyridine | Pyridine | Several hours | 0 to RT | >90 |

| Bromination of Vanillin Acetate | Bromine, Potassium bromide | Water | 8 hours | RT | Not specified |

| Hydrolysis of this compound Acetate | 6N Hydrochloric acid | Water | 16 hours | 90 | 68[2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 10.86 (br s, 1H), 10.01 (s, 1H), 7.34 (s, 1H), 7.11 (s, 1H), 3.83 (s, 3H)[2] |

| ¹³C NMR | Data not readily available in the searched literature. |

| IR (KBr, cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), C-O, and C-Br bonds would be expected. |

| Mass Spectrometry (MS) | m/z corresponding to the molecular ion [M]⁺ and characteristic isotopic pattern for bromine. |

Mandatory Visualizations

Reaction Signaling Pathway

The synthesis of this compound from vanillin is a multi-step chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship and flow of the chemical reactions.

Caption: Chemical synthesis pathway from vanillin to this compound.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Spectroscopic Profile of 6-Bromovanillin: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 6-bromovanillin, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its structural identification.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 10.86 | br s | 1H | -OH | DMSO-d₆ |

| 10.01 | s | 1H | -CHO | DMSO-d₆ |

| 7.34 | s | 1H | Ar-H | DMSO-d₆ |

| 7.11 | s | 1H | Ar-H | DMSO-d₆ |

| 3.83 | s | 3H | -OCH₃ | DMSO-d₆ |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.43 | Aldehyde (-CHO) |

| 149.78 | Aromatic C-OH |

| 148.64 | Aromatic C-OCH₃ |

| 109.20 - 149.78 | Aromatic Carbons |

| 109.20 | Aromatic C-Br |

| 56.33 | Methoxy (-OCH₃) |

Note: The data is for a compound identified as 5-bromovanillin, which is structurally equivalent to this compound.[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3333 | O-H stretch |

| 1674 | C=O stretch (aldehyde) |

| 678 | C-Br stretch |

Note: The data reflects shifts observed after the bromination of vanillin.[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (m/z) for this compound

| m/z | Relative Abundance | Assignment |

| 232 | 97.3 | [M+2]⁺ (with ⁸¹Br) |

| 231 | 73.8 | [M+1]⁺ |

| 230 | 100.0 | [M]⁺ (with ⁷⁹Br) |

| 229 | 66.5 | [M-H]⁺ |

| 189 | 11.9 | |

| 187 | 12.4 | |

| 203 | 5.4 | |

| 201 | 5.9 | |

| 217 | 4.7 | |

| 215 | 4.9 |

Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with a near 1:1 ratio.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4] Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to consider include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5] Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[5]

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common technique:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane.[7] The solution should be free of particles; centrifugation or filtration can be used if necessary.[7]

-

Injection: Inject a small volume of the prepared solution into the GC-MS system. The sample is vaporized in the heated injection port.[7]

-

Gas Chromatography: The vaporized sample is carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.[7]

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[7]

-

Data Analysis: The mass spectrum for each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in its identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of this compound.

References

- 1. This compound | 60632-40-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromovanillin(2973-76-4) IR Spectrum [m.chemicalbook.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

Physical characteristics of 6-Bromovanillin powder

An In-depth Technical Guide to the Physical Characteristics of 6-Bromovanillin Powder

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data, outlines experimental protocols for property determination, and presents logical workflows through detailed diagrams.

Core Physical and Chemical Properties

This compound (CAS No: 60632-40-8) is a brominated derivative of vanillin.[1][2] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][3][4] Understanding its physical characteristics is crucial for its handling, application, and development in research and manufacturing.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| CAS Number | 60632-40-8 | [1][3][5][6][7] |

| Molecular Formula | C₈H₇BrO₃ | [1][3][5][6][8] |

| Molecular Weight | 231.04 g/mol | [3][5][8][9] |

| Melting Point | 174 - 180 °C | [3][7] |

| Boiling Point | 326.2 °C at 760 mmHg | [3][6][10] |

| Density | 1.653 g/cm³ | [3][6][10] |

| pKa (Predicted) | 6.83 ± 0.23 | [2] |

| LogP | 1.97580 | [3][5][10] |

| Flash Point | 151.1 °C | [3][6][10] |

Detailed Physical Characteristics

Appearance

This compound is a crystalline solid.[2][3] Its color is typically described as white, off-white, light yellow, or beige powder.[2][4][7][8][11]

Odor

There are conflicting reports regarding the odor of this compound. Some sources describe it as having a sweet, strong, vanilla-like odor, which is characteristic of its parent compound, vanillin.[2][3] Other safety data sheets have reported it as odorless.[11] This discrepancy may depend on the purity of the sample and the presence of residual starting materials.

Solubility

The solubility of this compound is a key factor in its application in synthesis and formulation. It is generally considered insoluble or sparingly soluble in water.[2][11] However, it demonstrates good solubility in several organic solvents, including:

Storage and Stability

For optimal stability, this compound powder should be stored in a cool, dry, and well-ventilated place.[7] Recommended storage conditions often include refrigeration (2-8°C) under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[4][5]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of this compound powder.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. It is typically reported as a range.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently (closed end down) on a hard surface to pack the solid into the bottom.[12] This is repeated until approximately 5 mm of packed sample is in the tube.[12]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Vernier Melt Station).[12][13]

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.[14]

-

-

Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated to confirm the result.[12]

Solubility Assessment

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: Approximately 20-30 mg of this compound powder is weighed and placed into a small test tube.[15]

-

Solvent Addition: About 1 mL of the chosen solvent (e.g., water, methanol, ethyl acetate) is added to the test tube.

-

Observation: The mixture is agitated at room temperature (e.g., by "flicking" the tube or using a vortex mixer) for 1-2 minutes. The sample is observed to determine if it dissolves completely.

-

Classification: The solubility is classified based on visual inspection:

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the substance is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: Workflow for the physical characterization of this compound powder.

References

- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 60632-40-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 60632-40-8 | INDOFINE Chemical Company [indofinechemical.com]

- 8. This compound | 60632-40-8 [chemicalbook.com]

- 9. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:60632-40-8 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. docsity.com [docsity.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. faculty.chas.uni.edu [faculty.chas.uni.edu]

- 15. amherst.edu [amherst.edu]

The Versatility of 6-Bromovanillin: A Technical Guide to its Applications in Organic Chemistry

For Immediate Release

Shanghai, China – December 12, 2025 – 6-Bromovanillin, a halogenated derivative of the widely-used flavoring agent vanillin, is emerging as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures for the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource complete with experimental protocols, quantitative data, and logical diagrams to facilitate its use in the laboratory.

Core Synthetic Applications

This compound's unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a strategically placed bromine atom makes it a valuable precursor for a variety of organic transformations. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, condensation reactions, and the synthesis of heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound allows for its participation in several powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. This compound can be readily coupled with a variety of arylboronic acids to generate a diverse range of substituted biphenyl (B1667301) derivatives.

Sonogashira Coupling: The Sonogashira coupling provides a direct route to aryl alkynes. This compound serves as an excellent substrate for coupling with terminal alkynes, yielding products that can be further elaborated into more complex structures.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. This compound can be efficiently coupled with a wide array of primary and secondary amines to produce N-aryl derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene (B28343) and water (4:1). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to reflux (approximately 100-110 °C) for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 16 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 20 | 88 |

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, which are precursors to flavonoids and other biologically active molecules, can be readily synthesized from this compound through the Claisen-Schmidt condensation.

To a solution of this compound (1.0 mmol) and a substituted acetophenone (B1666503) (1.0 mmol) in ethanol, an aqueous solution of a strong base such as potassium hydroxide (B78521) (KOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as indicated by TLC. The resulting precipitate is then filtered, washed with cold water until the filtrate is neutral, and dried. The crude chalcone (B49325) can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]

| Entry | Acetophenone Derivative | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetophenone | KOH | Ethanol | 4 | 92 |

| 2 | 4-Methylacetophenone | NaOH | Methanol | 5 | 88 |

| 3 | 4-Chloroacetophenone | KOH | Ethanol | 6 | 95 |

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for the conversion of the aldehyde group in this compound into an alkene functionality with high control over the location of the double bond.

A phosphonium (B103445) ylide is prepared in situ by treating a triphenylphosphonium salt with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere. To this ylide solution, a solution of this compound (1.0 mmol) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the desired alkene.[3][4][5]

| Entry | Phosphonium Ylide | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 3 | 85 |

| 2 | Ethyltriphenylphosphonium bromide | NaH | DMSO | 4 | 82 |

| 3 | Benzyltriphenylphosphonium chloride | KOtBu | THF | 5 | 90 |

Logical and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a biological signaling pathway influenced by a this compound derivative.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promising biological activities. For instance, the compound "bromovanin" (6-bromo-5-hydroxy-4-methoxybenzaldehyde) has been demonstrated to induce apoptosis and G2/M cell cycle arrest in human Jurkat leukemia cells.[6] Mechanistic studies suggest that bromovanin's anticancer effects are mediated through the cleavage of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), leading to the inactivation of the Akt signaling pathway.[6] This inactivation subsequently affects downstream targets like GSK3β and contributes to the observed apoptotic and cell cycle arrest phenotypes.[6]

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. The reactions outlined in this guide represent a fraction of the potential transformations possible with this compound, and further exploration is warranted to fully unlock its synthetic utility.

References

- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Pharmacological Profile of 6-Bromovanillin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromovanillin, a halogenated derivative of the naturally occurring flavorant vanillin (B372448), has emerged as a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of this compound and its synthetic analogs, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the underlying mechanisms and methodologies. This document serves as a critical resource for researchers engaged in the exploration and development of novel therapeutic agents derived from the this compound core.

Introduction

Vanillin, the primary component of vanilla bean extract, is a widely utilized flavoring agent with a well-established safety profile.[1] Beyond its organoleptic properties, vanillin and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2] The introduction of a bromine atom at the 6th position of the vanillin ring system yields this compound, a modification that has been shown to significantly enhance its therapeutic potential. This guide delves into the documented biological activities of this compound and its analogs, providing a technical resource for the scientific community.

Anticancer Activity

This compound, also referred to in some literature as bromovanin, has demonstrated notable anticancer properties, particularly against human Jurkat leukemia cells.[3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]

Mechanism of Action in Jurkat Leukemia Cells

Treatment of Jurkat cells with this compound at concentrations greater than 10 µM leads to a cascade of events culminating in programmed cell death.[3] Key molecular events include:

-

Induction of DNA Double-Strand Breaks (DSBs): As evidenced by the comet assay and the phosphorylation of H2AX, this compound induces significant DNA damage.[3]

-

Apoptosis Induction: The cleavage of procaspase-3 is a clear indicator of the activation of the apoptotic pathway.[3]

-

G2/M Phase Cell Cycle Arrest: The compound halts the cell cycle at the G2/M transition, preventing cellular proliferation.[3]

-

Inactivation of the Akt Signaling Pathway: this compound leads to the cleavage of DNA-activated protein kinase catalytic subunit (DNA-PKcs), which in turn prevents the phosphorylation and activation of Akt (at Ser473). This disruption of the Akt pathway, a key regulator of cell survival, is a critical component of its anticancer effect.[3]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Jurkat | Apoptosis/G2M Arrest | >10 | [3] |

Note: Specific IC50 values for this compound are not explicitly stated in the provided search results, but significant activity is noted at concentrations above 10 µM.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacteria and fungi.

Schiff Base Analogs

The condensation of this compound with various amines yields Schiff base derivatives. These analogs have been tested against a panel of microorganisms, demonstrating their potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Vanillin Schiff Base (SB-1) | ESBL E. coli | Disc Diffusion | up to 16.0 | - | [4] |

| Vanillin Schiff Base (SB-2) | ESBL E. coli | Disc Diffusion | up to 16.5 | - | [4] |

| Vanillin Schiff Base (SB-3) | ESBL K. pneumoniae | Disc Diffusion | up to 15.0 | - | [4] |

| Vanillin Schiff Base (SB-4) | ESBL E. coli | Disc Diffusion | up to 16.6 | - | [4] |

| Vanillin Schiff Base (SB-5) | ESBL E. coli | Disc Diffusion | up to 15.5 | - | [4] |

Note: The referenced study focuses on vanillin Schiff bases; specific data for this compound-derived Schiff bases needs further investigation.

Antioxidant Activity

Vanillin and its derivatives are known to possess antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant potential of this compound and its analogs is an area of active research.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds. The reduction of the stable DPPH radical is measured spectrophotometrically.

Quantitative Data: Antioxidant Activity

Specific IC50 values for this compound in the DPPH assay were not found in the provided search results. This represents a data gap that requires further experimental investigation.

Experimental Protocols

Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol Outline:

-

Cell Preparation: Treat cells with the test compound (e.g., this compound).

-

Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a pre-coated slide.

-

Lysis: Immerse slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Western Blotting for Akt Signaling

Western blotting is used to detect and quantify specific proteins in a sample.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-Akt and total Akt).

Protocol Outline:

-

Cell Lysis: Lyse treated and untreated cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol Outline:

-

Cell Treatment: Treat cells with the test compound.

-

Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the membranes.

-

Staining: Stain the cells with a solution containing propidium iodide and RNase (to remove RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse biological activities. The demonstrated anticancer effects, particularly the induction of apoptosis and G2/M arrest in leukemia cells via a well-defined signaling pathway, highlight their therapeutic potential. Furthermore, the antimicrobial and antioxidant properties warrant further investigation.

Future research should focus on:

-

Synthesis of a broader library of analogs: To establish a clear structure-activity relationship (SAR).

-

Comprehensive in vitro and in vivo testing: To identify lead compounds with potent and selective activity.

-

Elucidation of mechanisms of action: For antimicrobial and antioxidant activities.

-

Pharmacokinetic and toxicological studies: To assess the drug-like properties of promising candidates.

This technical guide provides a solid foundation for researchers to build upon in the exciting field of this compound-based drug discovery. The methodologies and data presented herein should facilitate the rational design and evaluation of new and more effective therapeutic agents.

References

- 1. Identification of some chalcone analogues as potential antileishmanial agents: An integrated <i>in vitro</i> and <i>in silico</i> evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. ignited.in [ignited.in]

- 3. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Synthesis of 6-Bromovanillin: A Journey Through Discovery and Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-bromovanillin, a halogenated derivative of the well-known flavoring agent vanillin (B372448), represents a fascinating case study in electrophilic aromatic substitution and the challenges of regioselectivity. While its isomer, 5-bromovanillin (B1210037), has been known since the 19th century, the targeted synthesis of this compound requires more nuanced approaches. This technical guide delves into the historical context of bromovanillin synthesis, outlines modern synthetic protocols with detailed experimental data, and provides visual representations of key chemical transformations.

A Historical Perspective: The Initial Bromination of Vanillin

The earliest investigations into the bromination of vanillin date back to the late 19th century. In 1874, Ferdinand Tiemann and Wilhelm Haarmann reported the synthesis of a monobrominated derivative of vanillin.[1][2] However, the precise position of the bromine atom on the aromatic ring was not definitively established at the time. It was not until 1909 that Henry Drysdale Dakin demonstrated that the product of this direct bromination was, in fact, 5-bromovanillin.[1]

The inherent directing effects of the substituents on the vanillin ring provide a clear rationale for this outcome. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator. The powerful activating and ortho, para-directing influence of the hydroxyl group preferentially directs the incoming electrophile (bromine) to the position ortho to it, which is the C5 position. The methoxy group further reinforces this preference. This inherent regioselectivity makes the synthesis of 5-bromovanillin straightforward but complicates the direct synthesis of this compound.

dot graph "Historical_Synthesis_Timeline" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1874" [label="1874: Tiemann & Haarmann synthesize monobromovanillin"]; "1909" [label="1909: Dakin identifies the product as 5-bromovanillin"]; "Modern Era" [label="Modern Era: Development of regioselective syntheses for various isomers"];

"1874" -> "1909" [label="Structural Elucidation"]; "1909" -> "Modern Era" [label="Advancement in Synthetic Methods"]; } Caption: A timeline of the key historical developments in the synthesis and characterization of bromovanillin.

Synthetic Methodologies and Experimental Protocols

The synthesis of brominated vanillin derivatives can be broadly categorized into direct bromination methods, which predominantly yield the 5-bromo isomer, and multi-step regioselective methods, which are necessary for the synthesis of isomers like this compound.

Direct Bromination of Vanillin (yielding 5-Bromovanillin)

Two primary approaches for the direct bromination of vanillin are the use of elemental bromine and the in-situ generation of bromine.

1. Direct Bromination with Elemental Bromine

This classic method involves the direct reaction of vanillin with elemental bromine in a suitable solvent, such as methanol (B129727) or acetic acid.[3][4][5]

Experimental Protocol:

To a solution of vanillin (e.g., 70.03 g, 460.26 mmol) in methanol (500 ml) cooled to 0-5 °C, bromine (80.94 g, 506.35 mmol) is added dropwise over 30 minutes.[3] The reaction mixture is then stirred at room temperature for 30 minutes before being poured into ice-cold water (1500 ml).[3] The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromovanillin.[3]

2. In-situ Generation of Bromine

To avoid handling hazardous elemental bromine, several methods have been developed to generate it within the reaction mixture. A common method involves the reaction of potassium bromate (B103136) and hydrobromic acid in glacial acetic acid.[6][7]

Experimental Protocol:

In a flask, vanillin (e.g., 0.50 g) and potassium bromate (0.20 g) are stirred in glacial acetic acid (5.0 mL).[6] To this mixture, 48% hydrobromic acid (1.0 mL) is added dropwise.[6] The reaction is stirred at room temperature for 45 minutes.[6] The mixture is then poured into ice-cold water, and any remaining bromine is quenched with a sodium thiosulfate (B1220275) solution.[6] The product is isolated by vacuum filtration.[6]

Regioselective Synthesis of this compound Isomers

Due to the directing effects of the substituents on the vanillin ring, the synthesis of this compound requires a multi-step approach, often involving protection and/or starting from a different precursor. A notable example is the synthesis of the closely related isomer, 6-bromoisovanillin, from ethyl vanillin.[8]

Multi-step Synthesis of 6-Bromoisovanillin

This high-yield synthesis involves three main steps: methylation, bromination, and acid-catalyzed de-ethylation.[8]

dot graph "6_Bromoisovanillin_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Ethyl Vanillin", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Methylation\n(Dimethyl Sulfate (B86663), NaOH)"]; Intermediate1 [label="3-Ethoxy-4-methoxybenzaldehyde"]; Step2 [label="Bromination\n(Bromine)"]; Intermediate2 [label="2-Bromo-5-ethoxy-4-methoxybenzaldehyde"]; Step3 [label="Acidolysis\n(Conc. H2SO4)"]; End [label="6-Bromoisovanillin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } Caption: Workflow for the multi-step synthesis of 6-bromoisovanillin from ethyl vanillin.

Experimental Protocol:

-

Methylation: Ethyl vanillin (375 kg) is dissolved in water (570 kg) and heated to 95 ± 2 °C. A 30 wt% aqueous solution of sodium hydroxide (B78521) (500 kg) and dimethyl sulfate (430 kg) are then slowly added. The reaction is held at this temperature for 2 hours.[8]

-

Bromination: The product from the methylation step is then subjected to bromination.

-

Acidolysis: The brominated intermediate undergoes acid-catalyzed removal of the ethyl group using concentrated sulfuric acid, with an initial lower temperature phase (50-55 °C) followed by a higher temperature phase (60-65 °C).[8]

Comparison of Synthetic Methods

The choice of synthetic route depends on the desired isomer and the scale of the reaction. The following table summarizes the key quantitative data for the discussed methods.

| Method | Target Product | Starting Material | Key Reagents | Solvent | Yield |

| Direct Bromination | 5-Bromovanillin | Vanillin | Elemental Bromine | Methanol | 99%[3] |

| In-situ Bromination | 5-Bromovanillin | Vanillin | KBrO₃, HBr | Acetic Acid | High (unspecified)[6] |

| Multi-step Synthesis | 6-Bromoisovanillin | Ethyl Vanillin | Dimethyl Sulfate, Br₂, H₂SO₄ | Water, Alcohol | >70% (overall)[8] |

Melting Points of Bromovanillin Isomers:

The different isomers of monobromovanillin can be distinguished by their melting points.[9]

| Isomer | Melting Point (°C) |

| 2-Bromovanillin | 155 |

| 5-Bromovanillin | 166 |

| This compound | 178 |

Conclusion

The synthesis of this compound and its isomers is a testament to the principles of electrophilic aromatic substitution and the evolution of synthetic organic chemistry. From the initial, non-regiospecific bromination of vanillin in the 19th century to modern, high-yield, multi-step syntheses, the journey to obtaining specific bromovanillin isomers highlights the importance of understanding reaction mechanisms and developing novel synthetic strategies. For researchers and professionals in drug development, the availability of detailed protocols for these compounds provides valuable tools for the synthesis of complex molecules and the exploration of new chemical entities.

References

- 1. scribd.com [scribd.com]

- 2. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]

- 3. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. sites.nvcc.edu [sites.nvcc.edu]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]

- 9. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]

Solubility and Stability of 6-Bromovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromovanillin, a halogenated derivative of vanillin (B372448), serves as a key intermediate in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry. Understanding its solubility and stability profiles is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in common solvents and its stability under various conditions. Where specific experimental data for this compound is not publicly available, this guide outlines established methodologies and principles for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 60632-40-8 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Appearance | White to off-white or light yellow solid | [3][4] |

| Melting Point | 178-180 °C | [2] |

| pKa (Predicted) | 6.83 ± 0.23 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The available solubility data for this compound is summarized below.

Qualitative Solubility

Based on available literature, this compound exhibits the following qualitative solubility characteristics:

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Ethyl Acetate (B1210297) | Soluble | [3] |

| Methanol | Soluble | [2] |

| Water | Sparingly Soluble | [3] |

A recrystallization protocol from ethyl acetate/n-heptane suggests good solubility in ethyl acetate and poor solubility in n-heptane.[3]

Quantitative Solubility

Quantitative solubility data for this compound is limited. The most definitive value found is in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 50 | 216.41 | [1] |

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses or as a final product.

Storage Conditions

Several sources recommend specific storage conditions to ensure the stability of this compound, indicating its susceptibility to degradation under ambient conditions.

| Condition | Recommendation | Reference |

| Temperature | Store at 2-8°C or -20°C (as powder) | [1][3] |

| Store at -80°C (in solvent) | [1] | |

| Atmosphere | Store under an inert gas (nitrogen or argon) | [3] |

| General | Store in a cool, dry place | [5] |

Degradation Pathways

Specific studies detailing the degradation pathways of this compound under various stress conditions (e.g., pH, light, heat) are not extensively documented in the public domain. However, based on the chemical structure of the related compound, vanillin, potential degradation pathways can be inferred.

-

Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. Studies on vanillin have shown its slow oxidation to vanillic acid upon exposure to air.

-

Photodegradation: Aromatic aldehydes can undergo photodegradation. Studies on vanillin have shown that it can generate radicals upon photolysis, leading to the formation of dimers and other degradation products.[6][7] Direct photodegradation of vanillin itself is considered unlikely, but photosensitized degradation can occur.[8]

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to definitively identify the degradation products and pathways for this compound.

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methodologies can be applied.

Solubility Determination

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Figure 2: Workflow for Kinetic Solubility Assessment.

Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Workflow

Figure 3: Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

While this compound is a valuable compound in synthetic and medicinal chemistry, publicly available data on its quantitative solubility and stability are limited. This guide summarizes the existing information and provides a framework of standard methodologies for researchers to determine these critical parameters. The qualitative solubility data indicates good solubility in several organic solvents and poor solubility in water. The recommended storage conditions strongly suggest that this compound is susceptible to degradation under ambient conditions. For drug development and other applications requiring high purity and stability, it is imperative that comprehensive solubility and stability studies are conducted using established protocols, such as those outlined in this guide.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | 60632-40-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound CAS#: 60632-40-8 [m.chemicalbook.com]

- 4. This compound | 60632-40-8 [chemicalbook.com]

- 5. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of 6-Bromovanillin

Introduction 6-Bromovanillin is a halogenated derivative of vanillin (B372448), a primary component of the extract of the vanilla bean. It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceutical agents. The bromination of vanillin is an example of an electrophilic aromatic substitution reaction. The position of the bromine atom on the vanillin ring is directed by the existing functional groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and aldehyde (-CHO) groups. This protocol details a common and reliable method for the synthesis of this compound in a laboratory setting.

Chemical Properties

| Property | Value |

| CAS Number | 60632-40-8[1][2][3] |

| Molecular Formula | C₈H₇BrO₃[1][2][4] |

| Molecular Weight | 231.04 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 177-178 °C[5] |

| IUPAC Name | 2-Bromo-4-hydroxy-5-methoxybenzaldehyde[4] |

Experimental Protocol: Bromination of Vanillin

This protocol employs the in situ generation of bromine from potassium bromate (B103136) and hydrobromic acid in a glacial acetic acid medium. This method is often preferred for safety as it avoids the direct handling of volatile and corrosive liquid bromine.

Materials and Reagents

| Reagent | Quantity (for 0.50 g Vanillin) | Molar Amount (mmol) |

| Vanillin (C₈H₈O₃) | 0.50 g | 3.29 |

| Potassium Bromate (KBrO₃) | 0.20 g | 1.20 |

| Glacial Acetic Acid (CH₃COOH) | 5.0 mL | - |

| 48% Hydrobromic Acid (HBr) | 1.0 mL | 8.89 |

| Deionized Water (H₂O) | 50 mL (ice-cold) | - |

| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution | ~10 drops | - |

| 50% Ethanol/Water | As needed for recrystallization | - |

Procedure

1. Reaction Setup:

-

Place 0.50 g of vanillin and 0.20 g of potassium bromate into a 125 mL Erlenmeyer flask.[5]

-

Add 5.0 mL of glacial acetic acid to the flask.[5]

-

Add a magnetic stir bar and begin stirring the mixture.[5]

-

In a fume hood, carefully and dropwise, add 1.0 mL of 48% hydrobromic acid to the stirring mixture.[5] The solution will typically turn a dark orange or reddish-brown color, indicating the formation of bromine.

-

Continue to stir the reaction mixture at room temperature for 45 minutes.[5]

2. Isolation and Purification:

-

After 45 minutes, pour 50 mL of ice-cold water into the reaction flask. This will cause the crude product to precipitate out of the solution.[5]

-

Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure complete precipitation.[5][6]

-

If the solution retains a yellow or orange color, add a few drops of sodium thiosulfate solution to quench any remaining bromine. Add drops until the color dissipates.[5][6]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[5][6]

-

Wash the solid with a small amount of cold water to remove any residual acid and salts.[5]

3. Recrystallization:

-

Transfer the crude solid to a beaker containing a minimal amount of hot 50% ethanol/water solution.[5][6] Heat the mixture gently to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold 50% ethanol/water.

-

Allow the final product to air dry completely.

4. Characterization:

-

Obtain the mass of the dry product and calculate the percent yield.

-

Determine the melting point of the purified this compound and compare it to the literature value (177-178 °C) to assess its purity and confirm the correct regioisomer.[5]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The bromination of vanillin proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors, while the aldehyde group is a deactivating group and a meta-director. The strong activating groups dictate the position of substitution.

Caption: Electrophilic aromatic substitution pathway for vanillin bromination.

References

- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sites.nvcc.edu [sites.nvcc.edu]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes & Protocols: A Proposed Synthetic Route for Carbidopa from 6-Bromovanillin

Introduction

Carbidopa is a crucial pharmaceutical agent used in the management of Parkinson's disease. It acts as a peripheral aromatic L-amino acid decarboxylase (DDC) inhibitor, preventing the premature conversion of Levodopa (L-DOPA) to dopamine (B1211576) in the bloodstream.[1][2] This allows for a greater concentration of L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine to alleviate the symptoms of Parkinson's.[1][3] While several synthetic routes to Carbidopa have been established, this document outlines a proposed, theoretical pathway originating from 6-Bromovanillin. This precursor, a brominated derivative of vanillin, presents a unique starting point for a multi-step synthesis. The protocols described herein are based on established chemical transformations and provide a conceptual framework for the synthesis of Carbidopa. It is important to note that this proposed route is hypothetical and would require experimental validation and optimization.

Proposed Overall Synthesis Workflow

The proposed synthesis of Carbidopa from this compound is a multi-step process that involves the initial formation of a protected amino acid, followed by key transformations to introduce the α-methyl and hydrazine (B178648) functionalities, and concluding with deprotection steps to yield the final active pharmaceutical ingredient.

Figure 1: Hypothetical workflow for the synthesis of Carbidopa from this compound.

Proposed Chemical Reaction Pathway

The chemical pathway begins with the conversion of this compound to an azlactone, a common step in amino acid synthesis. This intermediate is then reduced and hydrolyzed to form a racemic mixture of 6-Bromo-DOPA, which would require resolution to isolate the desired L-enantiomer. Subsequent protection, α-methylation, hydrazinolysis, and deprotection steps would lead to the final Carbidopa product.

Figure 2: Proposed chemical reaction pathway for Carbidopa synthesis.

Experimental Protocols (Hypothetical)

The following protocols are proposed for the synthesis of Carbidopa from this compound. These are based on analogous reactions and would require significant optimization.

Step 1: Synthesis of 2-acetylamino-3-(5-bromo-4-hydroxy-3-methoxyphenyl)acrylic acid (Azlactone precursor)

This step involves the Erlenmeyer-Plöchl reaction to form the azlactone precursor.

-

Reagents: this compound, N-acetylglycine, Sodium Acetate (B1210297), Acetic Anhydride (B1165640).

-

Procedure:

-

A mixture of this compound (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours with stirring.

-

The reaction mixture is cooled to room temperature and slowly poured into cold water with vigorous stirring.

-

The resulting precipitate is filtered, washed with cold water and ethanol, and dried under vacuum.

-

Step 2: Synthesis of 6-Bromo-D,L-DOPA

This step involves the reduction of the double bond and hydrolysis of the azlactone and acetyl group.

-

Reagents: Azlactone precursor, Hydriodic acid, Red phosphorus.

-

Procedure:

-

The azlactone precursor (1.0 eq) is suspended in a mixture of hydriodic acid (57%, 10 vol) and red phosphorus (0.5 eq).

-

The mixture is heated to reflux for 4 hours.

-

After cooling, the excess red phosphorus is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to 7 with a suitable base to precipitate the amino acid.

-

The product is filtered, washed with water, and dried.

-

Step 3: Resolution of 6-Bromo-L-DOPA

This step is crucial for obtaining the correct stereoisomer. Enzymatic resolution or chiral chromatography could be employed. For the purpose of this protocol, a generalized enzymatic resolution is described.

-

Reagents: 6-Bromo-D,L-DOPA, Acylase enzyme.

-

Procedure:

-

The N-acetylated 6-Bromo-D,L-DOPA is dissolved in water, and the pH is adjusted to 7.0.

-

Acylase enzyme is added, and the mixture is incubated at 37°C.

-

The reaction is monitored for the release of the L-amino acid.

-

Upon completion, the desired 6-Bromo-L-DOPA is separated from the unreacted N-acetyl-6-Bromo-D-DOPA based on solubility differences.

-

Step 4: Protection of 6-Bromo-L-DOPA

The catechol and amino functionalities need to be protected prior to α-methylation.

-

Reagents: 6-Bromo-L-DOPA, Benzyl (B1604629) chloroformate, Di-tert-butyl dicarbonate, suitable base.

-

Procedure:

-

The catechol hydroxyls are protected, for example, as benzyl ethers using benzyl chloride.

-

The amino group is protected, for instance, with a Boc group using di-tert-butyl dicarbonate.

-

The carboxylic acid may be esterified (e.g., methyl ester) to prevent side reactions.

-

Step 5: α-Methylation of Protected 6-Bromo-L-DOPA

This is a key step to introduce the α-methyl group.

-

Reagents: Protected 6-Bromo-L-DOPA, Lithium diisopropylamide (LDA), Methyl iodide.

-

Procedure:

-

The protected 6-Bromo-L-DOPA ester is dissolved in anhydrous THF and cooled to -78°C.

-

A solution of LDA in THF is added dropwise, and the mixture is stirred for 30 minutes.

-

Methyl iodide is added, and the reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.

-

Step 6: Hydrazinolysis

This step introduces the hydrazine group.

-

Reagents: α-Methylated intermediate, Hydrazine hydrate (B1144303).

-

Procedure:

-

The α-methylated intermediate is dissolved in a suitable solvent, and hydrazine hydrate is added.

-

The reaction mixture is heated to reflux for several hours.

-

The solvent and excess hydrazine are removed under reduced pressure.

-

Step 7: Deprotection and Purification

The final step involves the removal of all protecting groups to yield Carbidopa.

-

Reagents: Hydrazine intermediate, Strong acid (e.g., HBr).

-

Procedure:

-

The crude product from the previous step is treated with a strong acid, such as 48% HBr, and heated to reflux to cleave all protecting groups.

-

The reaction mixture is cooled, and the product is precipitated by adjusting the pH.

-

The crude Carbidopa is recrystallized from a suitable solvent system to achieve high purity.

-

Data Presentation

The following tables present hypothetical quantitative data for the proposed synthesis. These values are illustrative and based on typical yields for the classes of reactions described.

Table 1: Hypothetical Yields and Purity at Each Synthetic Step

| Step | Product | Theoretical Yield (%) | Estimated Purity (%) |

| 1 | Azlactone Precursor | 85-95 | >95 |

| 2 | 6-Bromo-D,L-DOPA | 60-70 | >90 |

| 3 | 6-Bromo-L-DOPA | 35-45 (from racemic) | >99 (chiral) |

| 4 | Protected 6-Bromo-L-DOPA | 80-90 | >98 |

| 5 | α-Methylated Intermediate | 50-60 | >95 |

| 6 | Hydrazine Intermediate | 70-80 | >90 |

| 7 | Carbidopa | 65-75 | >99.5 |

Table 2: Proposed Analytical Characterization

| Compound | Analytical Technique | Expected Results |

| Carbidopa | ¹H NMR | Peaks corresponding to aromatic protons, α-methyl group, and methylene (B1212753) protons. |